molecular formula C24H22N4O6S B2719357 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 953959-35-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2719357
CAS No.: 953959-35-8
M. Wt: 494.52
InChI Key: RGRQOPVQCOHLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many organic compounds, particularly in pharmaceuticals and agrochemicals . It also contains a thiazolo[4,5-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .

Scientific Research Applications

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. These compounds have shown moderate to significant radical scavenging activity, suggesting their utility in addressing oxidative stress-related conditions (Ahmad et al., 2012).

Anti-inflammatory and p38α MAP Kinase Inhibition

Some derivatives have been found to exhibit anti-inflammatory activity and inhibit p38α MAP kinase, which plays a crucial role in inflammatory responses. This suggests potential applications in the treatment of inflammation-related disorders (Tariq et al., 2018).

Anticancer Activity

Compounds with a similar structure have shown considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds in cancer research and treatment (Yurttaş et al., 2015).

Photovoltaic Efficiency and Molecular Docking

Studies have also explored the photovoltaic efficiency and molecular docking capabilities of benzothiazole analogs, indicating their potential application in materials science and drug design (Mary et al., 2020).

Antimicrobial Activity

These compounds have demonstrated promising antimicrobial activities, suggesting their use in developing new antimicrobial agents (Rezki, 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-13-26-22-23(35-13)21(15-5-7-16(31-2)18(9-15)32-3)27-28(24(22)30)11-20(29)25-10-14-4-6-17-19(8-14)34-12-33-17/h4-9H,10-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQOPVQCOHLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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